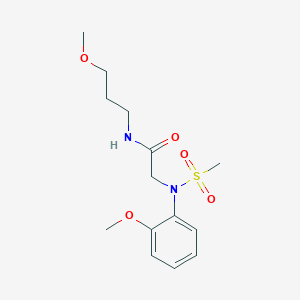
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide, commonly known as ENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.4 g/mol.
Wissenschaftliche Forschungsanwendungen
ENB has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. ENB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, ENB has been used in the synthesis of novel compounds with potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of ENB is not fully understood. However, it has been suggested that ENB exerts its antimicrobial and antifungal effects by inhibiting the growth and replication of microorganisms. ENB has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
ENB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. ENB has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, ENB has been found to have a low toxicity profile, indicating that it may be safe for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
ENB has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and has a high yield. Additionally, ENB has been found to have a low toxicity profile, making it safe for use in various applications. However, ENB has some limitations for lab experiments. It has limited solubility in water, which may make it difficult to use in certain applications. Additionally, ENB may not be effective against all microorganisms, limiting its potential applications.
Zukünftige Richtungen
There are several future directions for research on ENB. One potential area of research is the development of novel compounds based on ENB with enhanced antimicrobial, antifungal, or anticancer properties. Additionally, ENB may have potential applications in the field of environmental science, such as the detection and removal of metal ions from contaminated water sources. Further studies are needed to fully understand the mechanism of action of ENB and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized using a simple and efficient method and has been found to possess antimicrobial, antifungal, and anticancer properties. ENB has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of ENB in various fields of scientific research.
Synthesemethoden
ENB can be synthesized using a simple and efficient method involving the reaction of 4-ethoxy-2-nitroaniline with benzoyl chloride in the presence of a base. The reaction yields 4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide as the final product. This method is advantageous due to its simplicity and high yield of the desired product.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-13-7-5-12(6-8-13)17(20)18-15-10-9-14(24-4-2)11-16(15)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELRWSANBIXMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)


![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)
![9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4897983.png)
![N-(4-fluorobenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897989.png)